Hexa-3,5-dienenitrile
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Overview
Description
Hexa-3,5-dienenitrile is an organic compound with the molecular formula C6H7N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-3,5-dienenitrile can be synthesized through several methods. One common approach involves the reaction of a suitable diene with a nitrile source under specific conditions. For example, the reaction of 1,3-butadiene with hydrogen cyanide (HCN) in the presence of a catalyst can yield this compound. Another method involves the dehydration of amides using phosphorus pentoxide (P4O10) to produce nitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The choice of raw materials, reaction conditions, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Hexa-3,5-dienenitrile undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of conjugated double bonds.
Diels-Alder Reaction: As a diene, this compound can undergo Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br2, Cl2) in the presence of a solvent like dichloromethane (DCM).
Diels-Alder Reaction: Dienophiles such as maleic anhydride or cyclopentadiene under thermal or catalytic conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Dihalogenated Products: From electrophilic addition reactions.
Cyclohexene Derivatives: From Diels-Alder reactions.
Carboxylic Acids or Amides: From hydrolysis of the nitrile group.
Scientific Research Applications
Hexa-3,5-dienenitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexa-3,5-dienenitrile in chemical reactions involves the interaction of its conjugated diene system with electrophiles or nucleophiles. The conjugated double bonds provide sites for electrophilic addition, while the nitrile group can undergo nucleophilic attack. The stability of the resulting intermediates and the formation of resonance structures play a crucial role in determining the reaction pathways and products .
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: A similar diene compound without the nitrile group.
Acrylonitrile: A simpler nitrile compound with a single double bond.
Butadiene: A conjugated diene without the nitrile group.
Uniqueness
Hexa-3,5-dienenitrile is unique due to the presence of both a conjugated diene system and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both electrophilic addition and Diels-Alder reactions distinguishes it from other similar compounds .
Properties
CAS No. |
62393-17-3 |
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Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
hexa-3,5-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-4H,1,5H2 |
InChI Key |
KNKPPAZPFNLDGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC#N |
Origin of Product |
United States |
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